N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide
Description
N-[2-(Dimethylamino)-2-[4-(Dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide is a tertiary amine-containing acetamide derivative characterized by:
- Dual dimethylamino groups: One on the ethyl chain (C2 position) and another on the para-position of the phenyl ring.
- Naphthalen-1-yl substituent: Attached to the acetamide carbonyl group, contributing aromatic bulk and lipophilicity.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-26(2)21-14-12-19(13-15-21)23(27(3)4)17-25-24(28)16-20-10-7-9-18-8-5-6-11-22(18)20/h5-15,23H,16-17H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKPANHKYGHYNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide typically involves multiple steps. One common method involves the reaction of naphthalene derivatives with dimethylamino compounds under controlled conditions. The reaction conditions often include the use of solvents like ethanol or ethylene glycol and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide[][3].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives[3][3].
Scientific Research Applications
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and photophysical studies.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a photoinitiator in drug delivery systems.
Industry: Utilized in the production of polymers and as a photoinitiator in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Ethyl Chain and Phenyl Ring
Modifications on the Naphthalene Moiety
Functional Group Replacements in the Acetamide Core
Key Research Findings
Conformational Flexibility : Crystal structures of analogues (e.g., N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide) reveal dihedral angles between aromatic rings (54.8°–77.5°), influencing hydrogen-bonding networks and solubility .
Synthetic Accessibility : Carbodiimide-mediated coupling (e.g., ) is a common route for acetamide derivatives, suggesting the target compound can be synthesized similarly .
Pharmacological Potential: Analogues with dimethylamino groups (e.g., ’s N-[2-(diethylamino)ethyl]-2-phenylacetamide) show affinity for neurotransmitter receptors, hinting at the target’s CNS applications .
Biological Activity
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(naphthalen-1-yl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Dimethylamino groups that enhance solubility and bioavailability.
- Naphthalene moiety , contributing to its interaction with biological targets.
Research indicates that this compound may exert its biological effects through multiple pathways:
- Inhibition of specific kinases : Studies have demonstrated its ability to inhibit kinases such as c-MET, which plays a crucial role in cancer cell proliferation and survival .
- Induction of apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, particularly non-small cell lung cancer (NSCLC) models resistant to traditional therapies .
Pharmacological Effects
The biological activity can be summarized as follows:
Study 1: NSCLC Resistance Models
In a pivotal study, the compound was tested on NSCLC cells exhibiting resistance to first-generation EGFR-TKIs. Results indicated that it restored sensitivity to these drugs, suggesting a potential role in overcoming therapeutic resistance. The study utilized xenograft models to validate the findings, demonstrating significant tumor regression upon treatment with the compound .
Study 2: Structural Modifications and Activity Correlation
A series of derivatives were synthesized to explore structure-activity relationships (SAR). Modifications on the naphthalene ring and dimethylamino groups were systematically analyzed. Compounds with specific substitutions showed enhanced inhibitory activity against c-MET, emphasizing the importance of molecular structure in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
